(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
CAS No.:
Cat. No.: VC17607568
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18N2 |
---|---|
Molecular Weight | 142.24 g/mol |
IUPAC Name | N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine |
Standard InChI | InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Standard InChI Key | YSIPQGUGLHBNQY-QMMMGPOBSA-N |
Isomeric SMILES | CN(C)CC[C@@H]1CCCN1 |
Canonical SMILES | CN(C)CCC1CCCN1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemistry
The molecular formula of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol . Its IUPAC name, N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine, highlights the (S)-configuration at the second carbon of the pyrrolidine ring, a critical feature influencing its biological activity and synthetic pathways .
Table 1: Key Identifiers of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
Property | Value | Source |
---|---|---|
CAS Registry Number | 1315359-43-3 | |
ChEMBL ID | CHEMBL13086 (related analogs) | |
SMILES | CN(C)CC[C@@H]1CCCN1 | |
InChIKey | YSIPQGUGLHBNQY-QMMMGPOBSA-N | |
PubChem CID | 40152095 |
The stereochemistry is explicitly defined in the SMILES notation, where the [C@@H]
descriptor denotes the (S)-configuration . This configuration is preserved in synthetic routes involving chiral starting materials or asymmetric catalysis, as demonstrated in analogous pyrrolidine syntheses .
Synthesis and Manufacturing
Reductive Amination
A ketone precursor, such as (S)-pyrrolidin-2-yl ethanone, could undergo reductive amination with dimethylamine. This method, widely used for secondary amines, typically employs catalysts like palladium or platinum under hydrogen gas .
Ring-Opening of Donor–Acceptor Cyclopropanes
Recent advances in pyrrolidine synthesis involve nickel- or yttrium-catalyzed reactions between donor–acceptor (DA) cyclopropanes and amines . For example, DA cyclopropanes like 1,1-diesters react with benzylamines under Y(OTf)₃ catalysis to yield pyrrolidin-2-ones, which could be further reduced to the target amine .
Table 2: Comparative Analysis of Synthetic Methods
Method | Yield Range | Stereochemical Control | Limitations |
---|---|---|---|
Reductive Amination | 50–70% | Moderate | Requires chiral precursors |
DA Cyclopropane Ring Opening | 60–80% | High | Multi-step deprotection |
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated) is 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . It is soluble in polar organic solvents (e.g., DCM, ethanol) but exhibits limited aqueous solubility (<1 mg/mL at 25°C) . Stability studies are absent, but secondary amines generally degrade under strong oxidants or prolonged UV exposure.
Acid-Base Behavior
The pKa of the pyrrolidine nitrogen is estimated at 10.2, while the dimethylamino group has a pKa of ~9.8, making the compound predominantly protonated at physiological pH . This property influences its pharmacokinetic profile, particularly absorption and receptor binding.
The compound is not listed in the FDA’s Active Pharmaceutical Ingredient database or the EMA’s public reports. Patents involving related pyrrolidines focus on antipsychotic and antiviral applications, but none specifically cite this amine .
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